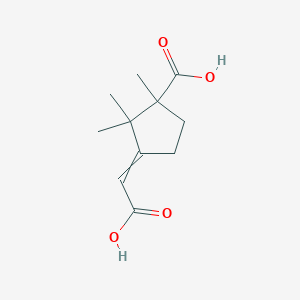![molecular formula C14H16N4.ClH<br>C14H17ClN4 B14726519 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride CAS No. 6416-59-7](/img/structure/B14726519.png)
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzene ring substituted with two amino groups, a methyl group, and an azo linkage to a methylphenyl group. The monohydrochloride form indicates the presence of one hydrochloride molecule associated with the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride typically involves the following steps:
Diazotization: The starting material, 2-methylphenylamine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-Benzenediamine, 4-methyl- to form the azo compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar structure but lacks the azo linkage.
1,3-Benzenediamine, 2-methyl-: Similar structure with a different methyl group position.
1,2-Benzenediamine, 4-methyl-: Similar structure with different amino group positions.
Uniqueness
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is unique due to the presence of the azo linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets and contributes to its diverse applications in various fields.
特性
CAS番号 |
6416-59-7 |
|---|---|
分子式 |
C14H16N4.ClH C14H17ClN4 |
分子量 |
276.76 g/mol |
IUPAC名 |
4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16;/h3-8H,15-16H2,1-2H3;1H |
InChIキー |
CNBDSLCBPQDKJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


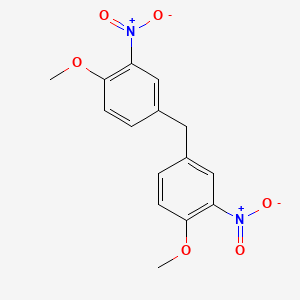
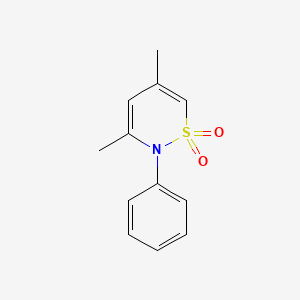
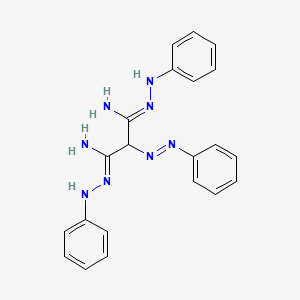
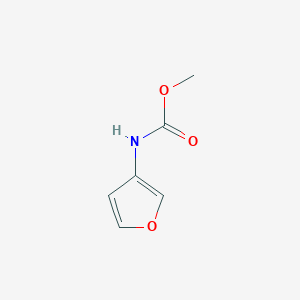


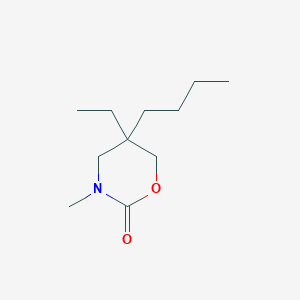
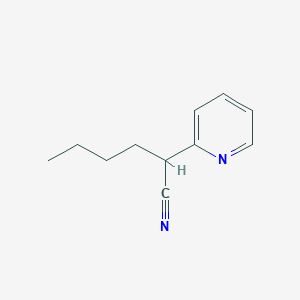
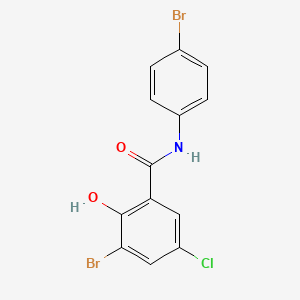

![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)

![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
